molecular formula C17H13ClN2OS B286316 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone

4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone

Cat. No. B286316
M. Wt: 328.8 g/mol
InChI Key: KJAUSFHPNUZGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential use in various applications, including as a therapeutic agent for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone have been studied extensively. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to have antioxidant properties, which can protect against oxidative stress and cellular damage. In addition, studies have shown that this compound can induce cell death in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its high purity and stability, as well as its well-defined chemical structure. This makes it easier to study the compound's properties and potential applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to improve the synthesis method of this compound, in order to increase yield and purity. Finally, studies could be conducted to evaluate the safety and toxicity of this compound, in order to determine its potential for clinical use.

Synthesis Methods

The synthesis of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone involves the reaction of chloroacetyl chloride with benzyl mercaptan in the presence of triethylamine. The resulting intermediate is then reacted with 2-phenylhydrazine to give the final product. This synthesis method has been optimized to produce high yields of pure 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone.

Scientific Research Applications

The scientific research application of 4-(benzylsulfanyl)-6-chloro-2-phenyl-3(2H)-pyridazinone has been focused on its potential use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

4-benzylsulfanyl-6-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H13ClN2OS/c18-16-11-15(22-12-13-7-3-1-4-8-13)17(21)20(19-16)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

KJAUSFHPNUZGJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC(=NN(C2=O)C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NN(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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